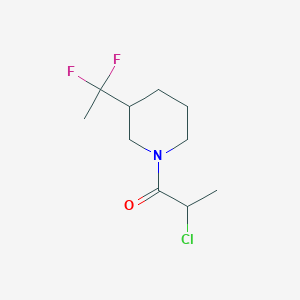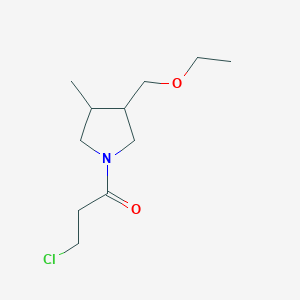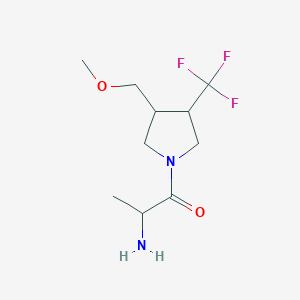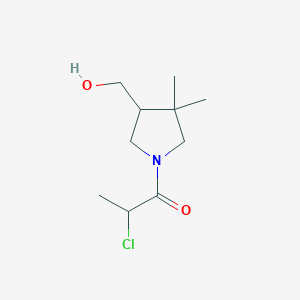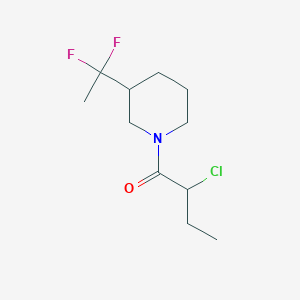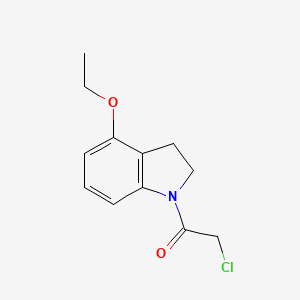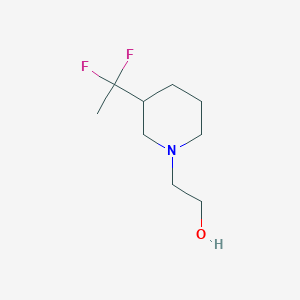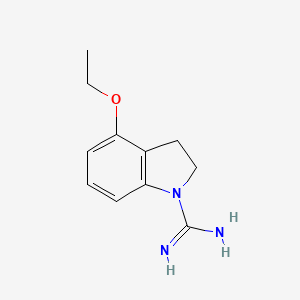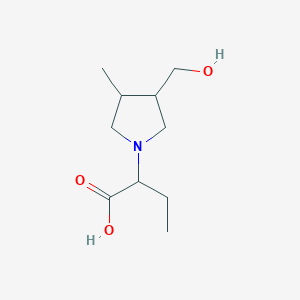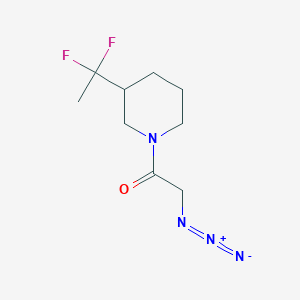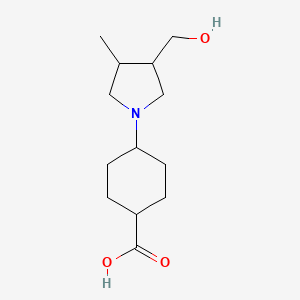
4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine
Übersicht
Beschreibung
4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine (CMPE) is a synthetic pyrimidine derivative with a wide range of applications in the scientific research field. It is a heterocyclic compound that consists of a nitrogen atom and four other atoms, with a chlorine atom at the fourth position. CMPE is a relatively new compound and has been used in various scientific research studies for its unique properties. It has been used in various fields such as biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antiviral Agents
The pyrimidine scaffold is a key component in the synthesis of antiviral agents. Compounds derived from pyrimidine have been shown to exhibit anti-HIV activity, targeting the Human Immunodeficiency Virus which attacks the immune system . The structural versatility of pyrimidine derivatives allows for the development of various pharmacophores that can be optimized for enhanced activity against viral infections.
Pharmacology: Cancer Therapeutics
In pharmacology, pyrimidine derivatives are utilized in the design of cancer therapeutics. They serve as CDK2 inhibitors, which are crucial in the targeted treatment of cancer by selectively inhibiting tumor cell growth . The ability to modify the pyrimidine core structure enables the creation of compounds with improved drug-like properties and ADME-Tox profiles.
Materials Science: Fungicidal Properties
Pyrimidine derivatives have been synthesized with fungicidal activities, showing potential as agricultural fungicides . Their ability to combat phytopathogenic fungi makes them valuable in the development of new classes of antifungal agents, which can be more potent than existing commercial fungicides.
Organic Synthesis: Building Blocks
Pyrimidine derivatives act as versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, making them valuable building blocks for the synthesis of complex organic molecules .
Biological Chemistry: Nucleic Acid Components
The pyrimidine ring is a fundamental component of nucleic acids, such as uracil, thymine, and cytosine . Its presence in DNA and RNA underlines its importance in genetic material and its prebiotic significance to living cells, making it a subject of study in biological chemistry and the origin of life theories.
Wirkmechanismus
Target of Action
Pyrimidines, in general, have been known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect the pathways involving prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
Pyrimidines are known to exhibit potent anti-inflammatory effects .
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9(17-11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMUXMFAJLSTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



